molecular formula C11H18BNO4S B577979 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid CAS No. 1217501-22-8

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

Cat. No.: B577979
CAS No.: 1217501-22-8
M. Wt: 271.138
InChI Key: UNQUFVKIIUCSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is an organoboron compound with the molecular formula C11H18BNO4S It is a boronic acid derivative that contains a phenyl group substituted with a tert-butyl and methylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with tert-butyl and methylsulfamoyl reagents. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Substituted phenylboronic acids.

Scientific Research Applications

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is unique due to the presence of both tert-butyl and methylsulfamoyl groups, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where these functional groups are advantageous.

Properties

IUPAC Name

[3-[tert-butyl(methyl)sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQUFVKIIUCSCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675370
Record name {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-22-8
Record name {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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